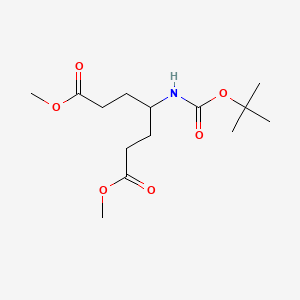
Dimethyl 4-(boc-amino)heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(boc-amino)heptanedioate, also known as Heptanedioic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino-, 1,7-dimethyl ester, is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 g/mol . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(boc-amino)heptanedioate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under either aqueous or anhydrous conditions, often in the presence of a base such as triethylamine or sodium bicarbonate . The Boc-protected amino group is stable towards most nucleophiles and bases, making it a versatile intermediate in multi-step syntheses .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and eco-friendly protocols, such as catalyst and solvent-free conditions, is preferred to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-(boc-amino)heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl 4-(boc-amino)heptanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of Dimethyl 4-(boc-amino)heptanedioate involves the protection of the amino group through the formation of a Boc-carbamate. This protection prevents unwanted side reactions during multi-step syntheses, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-aminoheptanedioate: Lacks the Boc protection, making it less stable in multi-step syntheses.
Di-tert-butyl dicarbonate: Used for Boc protection but does not have the ester functionality.
Fmoc-protected amino acids: Another class of protected amino acids, but with different protection and deprotection conditions.
Uniqueness
Dimethyl 4-(boc-amino)heptanedioate is unique due to its dual functionality, combining Boc protection with ester groups. This makes it highly versatile in organic synthesis, allowing for selective reactions and easy deprotection under mild conditions .
Propriétés
Formule moléculaire |
C14H25NO6 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
dimethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioate |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-10(6-8-11(16)19-4)7-9-12(17)20-5/h10H,6-9H2,1-5H3,(H,15,18) |
Clé InChI |
ZTOJZXYNIMEXAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















